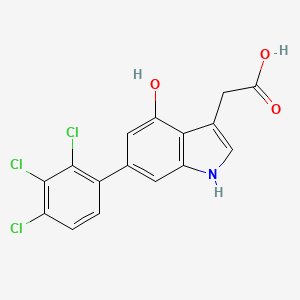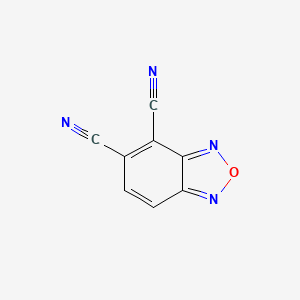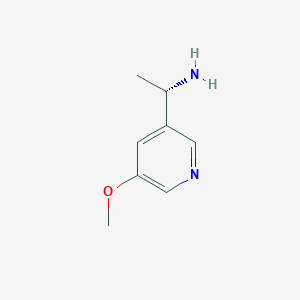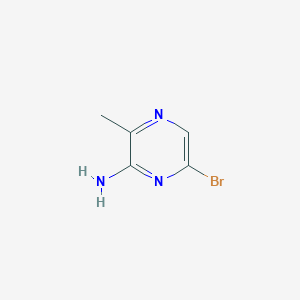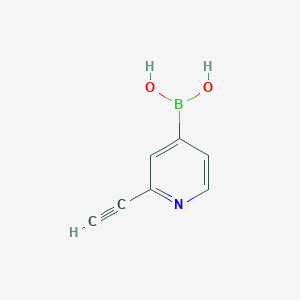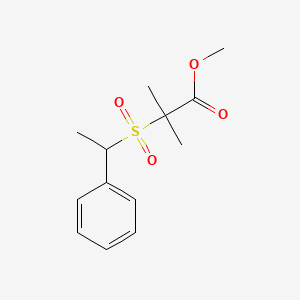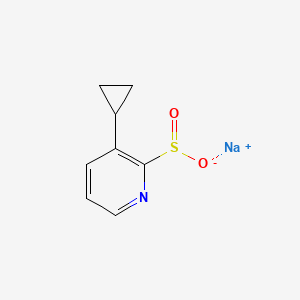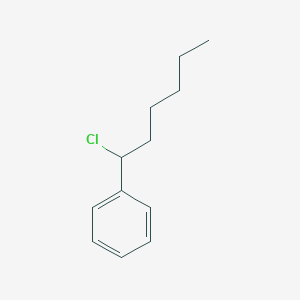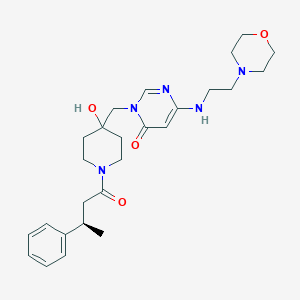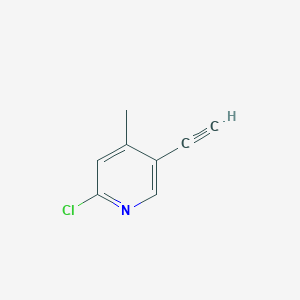
2-Chloro-5-ethynyl-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-ethynyl-4-methylpyridine is an organic compound with the molecular formula C8H6ClN. It is a derivative of pyridine, featuring a chlorine atom at the 2-position, an ethynyl group at the 5-position, and a methyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethynyl-4-methylpyridine can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically employs palladium catalysts and boron reagents to form carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents, catalysts, and solvents is crucial to ensure the scalability and cost-effectiveness of the process .
化学反応の分析
Types of Reactions
2-Chloro-5-ethynyl-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or ketones.
Reduction: Formation of alkenyl or alkyl pyridines.
科学的研究の応用
2-Chloro-5-ethynyl-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 2-Chloro-5-ethynyl-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or activation of biological pathways .
類似化合物との比較
Similar Compounds
2-Chloro-5-methylpyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Chloro-5-ethynylpyridine: Similar structure but without the methyl group, affecting its steric and electronic properties.
2-Chloro-4-methylpyridine: The position of the methyl group is different, leading to variations in reactivity and applications.
Uniqueness
2-Chloro-5-ethynyl-4-methylpyridine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and biological research .
特性
分子式 |
C8H6ClN |
|---|---|
分子量 |
151.59 g/mol |
IUPAC名 |
2-chloro-5-ethynyl-4-methylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3 |
InChIキー |
JTQIKFYQBDCWFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C#C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


